![molecular formula C9H10N2O4 B1270038 (3R)-3-amino-3-(4-nitrophenyl)propanoic acid CAS No. 501120-99-6](/img/structure/B1270038.png)
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid
Overview
Description
Scientific Research Applications
ELISA Applications
This compound is widely used as a substrate for detecting alkaline phosphatase in ELISA (Enzyme-Linked Immunosorbent Assay) applications . When alkaline phosphatase and this compound are reacted, a yellow water-soluble reaction product is formed . This reaction product absorbs light at 405 nm .
Protein Assays & Analysis
The compound is also used in protein assays and analysis . It is a key component in the detection and measurement of specific proteins within complex samples .
Immunoassay Reagents and Kits
This compound is used in the production of immunoassay reagents and kits . These kits are used for the detection and quantification of specific substances in a wide range of samples .
Colorimetric Detection
The compound is used for colorimetric detection in various scientific applications . When reacted with alkaline phosphatase, it forms a yellow water-soluble product that absorbs light at 405 nm . This property makes it useful in colorimetric assays .
Substrate for Alkaline Phosphatase
This compound serves as a one-component alkaline phosphatase (AP) substrate . It develops a yellow hue in solution upon reaction with AP .
Safer to Use
The compound contains a non-mercury, non-azide preservative, making it safer to use .
Mechanism of Action
Target of Action
Similar compounds such as p-nitrophenyl phosphate are known to interact with enzymes like alkaline phosphatase .
Mode of Action
For instance, p-nitrophenyl phosphate is hydrolyzed by alkaline phosphatase, resulting in the release of p-nitrophenol .
Biochemical Pathways
P-nitrophenyl compounds are often used as substrates in enzymatic reactions, suggesting that this compound may participate in similar biochemical pathways .
properties
IUPAC Name |
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362530 | |
Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |
CAS RN |
501120-99-6 | |
Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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